(5,6-Dichloropyridin-2-yl)methanol
Overview
Description
(5,6-Dichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5 and 6 positions and a hydroxymethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dichloropyridin-2-yl)methanol typically involves the reduction of methyl 5,6-dichloropicolinate. The process can be carried out using diisobutylaluminium hydride in tetrahydrofuran and toluene at -78°C under an inert atmosphere. The reaction is followed by the addition of sodium potassium tartrate to quench the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions: (5,6-Dichloropyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminium hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5,6-Dichloropyridine-2-carboxylic acid.
Reduction: 5,6-Dichloropyridin-2-ylamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(5,6-Dichloropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,6-Dichloropyridin-2-yl)methanol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
- 2,6-Dichloropyridine-4-methanol
- 5,6-Dichloropyridine-2-carboxylic acid
- 5,6-Dichloropyridin-2-ylamine
Comparison: (5,6-Dichloropyridin-2-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which can significantly influence its reactivity and binding properties. Compared to its analogs, it offers a distinct combination of electronic and steric effects, making it valuable in specific synthetic and biological applications .
Properties
IUPAC Name |
(5,6-dichloropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGAIINAEFCDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305107 | |
Record name | 5,6-Dichloro-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-48-0 | |
Record name | 5,6-Dichloro-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloro-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6-dichloropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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